![molecular formula C16H16ClNO2 B14667080 N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide CAS No. 36518-89-5](/img/structure/B14667080.png)
N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 2-(4-chlorophenoxy)ethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide typically involves the reaction of 2-(4-chlorophenoxy)ethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Ethoxyphenoxy)ethyl]-N-phenylacetamide
- N-[2-(4-Methylphenoxy)ethyl]-N-phenylacetamide
- N-[2-(4-Bromophenoxy)ethyl]-N-phenylacetamide
Uniqueness
N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
36518-89-5 |
|---|---|
Molekularformel |
C16H16ClNO2 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenoxy)ethyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-13(19)18(15-5-3-2-4-6-15)11-12-20-16-9-7-14(17)8-10-16/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
YTFXIMTWVVIZQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCOC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


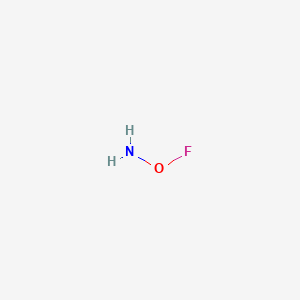
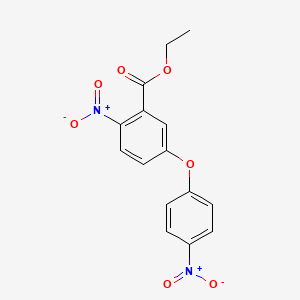
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
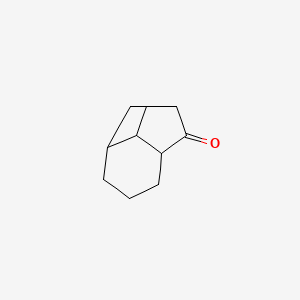

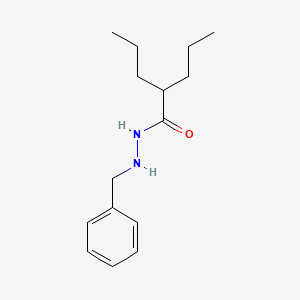

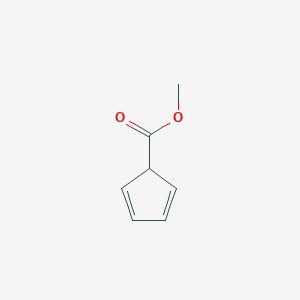
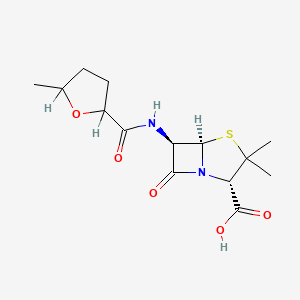
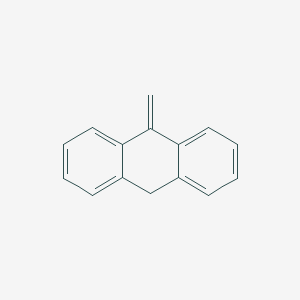
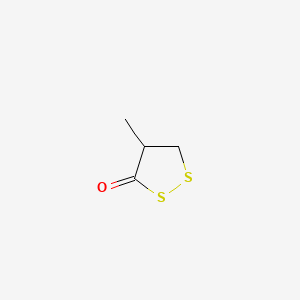
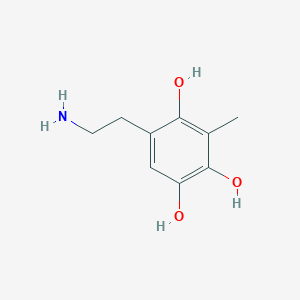
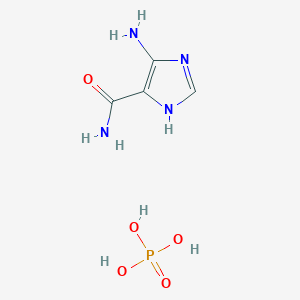
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
